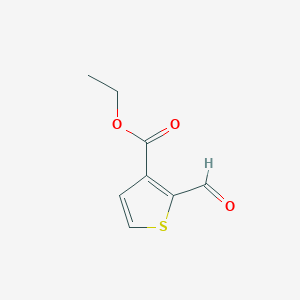
5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide involves several steps. One common method starts with the reaction of acetylacetone with thionyl chloride to produce α-chloroacetylacetone. This intermediate is then condensed with thioglycolic acid to form the oxathiin ring. The final step involves the reaction of the oxathiin derivative with aniline to yield the desired compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxathiin ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.
Biology: The compound is studied for its antifungal properties and its effects on fungal pathogens.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal infections.
Mecanismo De Acción
The primary mechanism of action of 5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. By inhibiting this enzyme, the compound disrupts cellular respiration in fungal cells, leading to their death . This mechanism makes it an effective fungicide for agricultural use.
Comparación Con Compuestos Similares
5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathin-2-carboxamide can be compared with other similar compounds such as:
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide: This compound has a similar structure but differs in the position of the methyl group.
2,3-Dihydro-6-methyl-1,4-oxathiin-5-carboxanilide: Another similar compound with slight variations in the oxathiin ring structure.
The uniqueness of this compound lies in its specific substitution pattern and its potent antifungal activity, which makes it highly effective in agricultural applications.
Propiedades
IUPAC Name |
5-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(15-7-8-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDFJFYUCFPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCS1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220171 | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69892-02-0 | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069892020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)







